molecular formula C13H13BrN2O3 B5226381 2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide

2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide

Cat. No. B5226381
M. Wt: 325.16 g/mol
InChI Key: GOLISIPXYHRNDD-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide is a chemical compound that has been extensively studied for its potential scientific applications. This compound is also known as BPIP and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of BPIP is not yet fully understood. However, it has been suggested that BPIP may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth, fungal growth, and inflammation. BPIP may also induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi in vitro. BPIP has also been found to reduce the levels of inflammatory markers in vitro and in vivo. Moreover, BPIP has been shown to have low toxicity and does not affect normal cells.

Advantages and Limitations for Lab Experiments

BPIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BPIP has also been found to have low toxicity and does not affect normal cells. However, BPIP has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Moreover, BPIP has not been extensively tested in vivo, and its efficacy and safety in animal models need to be further investigated.

Future Directions

There are several future directions for the study of BPIP. Firstly, the exact mechanism of action of BPIP needs to be further investigated. Secondly, the efficacy and safety of BPIP in animal models need to be tested. Thirdly, the potential use of BPIP in combination with other drugs or therapies needs to be explored. Fourthly, the development of BPIP analogs with improved efficacy and safety is an area of future research. Finally, the potential use of BPIP in clinical trials for cancer, fungal infections, and inflammatory diseases needs to be investigated.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide or BPIP is a chemical compound that has potential scientific research applications. BPIP has been found to have anticancer, antifungal, and anti-inflammatory properties. The exact mechanism of action of BPIP is not yet fully understood, and further research is needed to explore its potential use in various scientific fields. BPIP has several advantages for lab experiments, but its limitations need to be further investigated. Finally, there are several future directions for the study of BPIP, including the development of BPIP analogs and the potential use of BPIP in clinical trials.

Synthesis Methods

BPIP can be synthesized using various methods, including the reaction of 4-bromoanisole with 3-isoxazolyl-2-methylpropanoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromoanisole with 3-isoxazolyl-2-methylpropanoic acid in the presence of thionyl chloride. The yield of the compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

BPIP has been studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been tested against various cancer cell lines such as breast cancer, colon cancer, and lung cancer. BPIP has also been found to have antifungal properties and has been tested against various fungi such as Candida albicans and Aspergillus niger. Moreover, BPIP has been studied for its potential use as an anti-inflammatory agent and has been tested against various inflammatory markers.

properties

IUPAC Name

2-(4-bromophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-13(2,12(17)15-11-7-8-18-16-11)19-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLISIPXYHRNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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